![molecular formula C73H44N4 B3116123 9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole CAS No. 214078-86-1](/img/structure/B3116123.png)
9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Mécanisme D'action
Target of Action
Carbazole-based compounds are known to interact with various optoelectronic applications .
Mode of Action
The compound’s mode of action is primarily through its electrochemical properties. Carbazole and its derivatives, including this compound, have become important materials for optoelectronic applications . The compound’s structure, which includes carbazole as an electron-donating pendant group, allows it to exhibit high charge carrier mobility and photochemical stability .
Biochemical Pathways
The electrochemical properties of carbazole-based compounds provide insight into their oxidation and reduction mechanisms, as well as possible subsequent reactions .
Pharmacokinetics
The compound’s high charge carrier mobility and photochemical stability suggest that it may have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in optoelectronic applications. Its high charge carrier mobility and photochemical stability make it a valuable material in this field .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s electrochemical properties, including its oxidation and reduction mechanisms, can be affected by environmental conditions . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole typically involves multiple steps, including the formation of carbazole units and their subsequent coupling with spirobi[fluorene] moieties. One common method involves the use of palladium-catalyzed C-N coupling reactions, which are efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for electronic applications .
Analyse Des Réactions Chimiques
Types of Reactions
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the carbazole units, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Silver oxide or potassium permanganate in acetone.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenated reagents under palladium-catalyzed conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and similar optoelectronic applications.
2,6-Bis(9H-carbazol-9-yl)pyridine: Another carbazole derivative with applications in electronic devices.
Uniqueness
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole is unique due to its spirobi[fluorene] core, which provides enhanced stability and optoelectronic properties compared to other carbazole derivatives .
Propriétés
IUPAC Name |
9-[2',7,7'-tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H44N4/c1-9-25-65-53(17-1)54-18-2-10-26-66(54)74(65)45-33-37-49-50-38-34-46(75-67-27-11-3-19-55(67)56-20-4-12-28-68(56)75)42-62(50)73(61(49)41-45)63-43-47(76-69-29-13-5-21-57(69)58-22-6-14-30-70(58)76)35-39-51(63)52-40-36-48(44-64(52)73)77-71-31-15-7-23-59(71)60-24-8-16-32-72(60)77/h1-44H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMJBASCKOPOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C6=C(C57C8=C(C=CC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H44N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
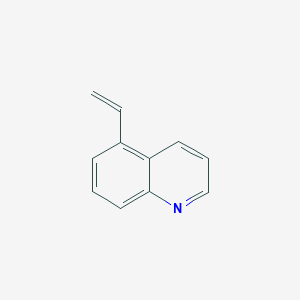
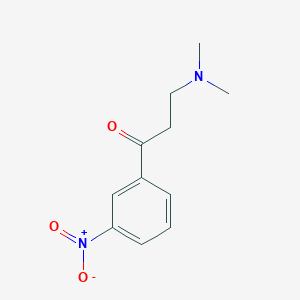
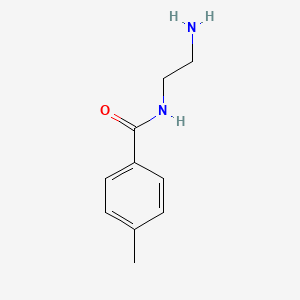
![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)

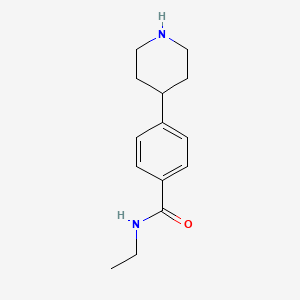
![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)
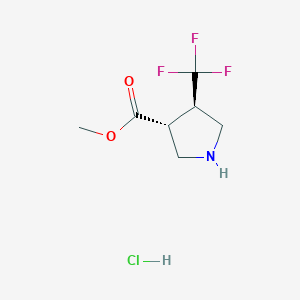
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)
![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)
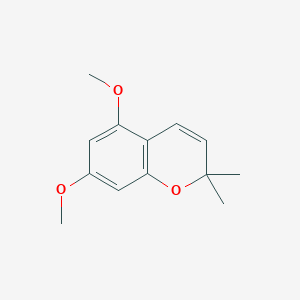

![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)
